N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

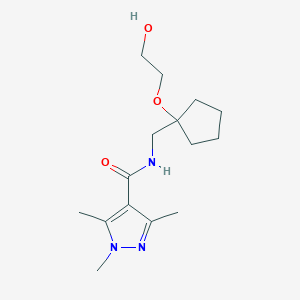

"N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" is a synthetic small molecule characterized by a pyrazole core substituted with three methyl groups (at positions 1, 3, and 5) and a carboxamide functional group at position 2. The carboxamide side chain is further modified with a cyclopentylmethyl group bearing a 2-hydroxyethoxy substituent. While specific biological data for this compound are absent in the provided evidence, its design aligns with trends in kinase inhibitor development, where pyrazole derivatives are common pharmacophores .

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-11-13(12(2)18(3)17-11)14(20)16-10-15(21-9-8-19)6-4-5-7-15/h19H,4-10H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAJIHFNMHJEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H25N3O3

- Molecular Weight : 295.38 g/mol

- CAS Number : 2176124-50-6

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have demonstrated notable antimicrobial properties. In vitro studies have shown that related compounds effectively inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 25.1 µM against methicillin-resistant S. aureus .

3. Cytotoxic Effects

Some studies have explored the cytotoxicity of pyrazole derivatives against cancer cell lines. Compounds similar to this compound have been assessed for their ability to induce apoptosis in cancer cells, showing promising results in reducing cell viability .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Many pyrazole derivatives act as selective inhibitors of COX enzymes (COX-1 and COX-2), contributing to their anti-inflammatory effects.

- Modulation of Cytokine Production : These compounds can downregulate the production of inflammatory cytokines through various signaling pathways.

Case Study 1: Anti-inflammatory Activity

In a study conducted on a series of pyrazole derivatives, one compound demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model in rats. It achieved an edema inhibition percentage comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole derivatives against Candida species. The results indicated that certain compounds had effective antifungal activity with MIC values significantly lower than those for standard antifungal agents .

Summary Table of Biological Activities

Scientific Research Applications

Basic Information

- Molecular Formula : C15H25N3O3

- Molecular Weight : 295.38 g/mol

- CAS Number : 2176124-50-6

Structure

The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of functional groups such as hydroxyethoxy and cyclopentyl contributes to its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may exhibit similar properties due to the structural characteristics common to pyrazoles.

Case Study: COX Inhibition

Research has shown that various pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, compounds with similar structures demonstrated significant inhibition of COX-1 and COX-2, leading to reduced inflammation in experimental models .

Anticancer Properties

The pyrazole moiety is recognized for its anticancer activities. This compound could potentially be evaluated for its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on related pyrazole compounds have shown promising results against several cancer types. For example, derivatives have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with varying degrees of success, often measured by IC50 values indicating the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. This compound may also exhibit activity against bacterial and fungal pathogens.

Case Study: Broad-Spectrum Antimicrobial Agents

Research has identified several pyrazole derivatives with broad-spectrum antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential use in treating infections .

Neuropharmacological Effects

Given the structural similarities with other neuroactive compounds, this compound might also influence neurotransmitter systems.

Case Study: Anxiety and Depression Models

Studies involving pyrazole derivatives have indicated anxiolytic and antidepressant-like effects in animal models. These findings suggest that further exploration of this compound could yield insights into its potential as a neuropharmacological agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from patent literature and existing analogs, focusing on substituent effects , molecular complexity , and inferred pharmacological profiles .

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The target compound employs a pyrazole core, simpler than the imidazo-pyrrolo-pyrazine or pyrrolo-triazolo-pyrazine scaffolds in patent compounds . These fused heterocycles in patent molecules likely enhance binding to ATP pockets in kinases but increase synthetic complexity and molecular weight.

Substituent Effects :

- The hydroxyethoxy group in the target compound introduces polarity, improving aqueous solubility compared to the chlorobenzyl or fluoroaniline substituents in analogs .

- Sulfonamide groups in patent compounds (e.g., cyclopropanesulfonamide ) may confer stronger hydrogen-bonding interactions than carboxamides, influencing target selectivity.

Molecular Weight and Drug-Likeness :

- The target compound’s estimated molecular weight (~350–370 g/mol) positions it within the "rule of five" guidelines for oral bioavailability, unlike the heavier patent compounds (~400–480 g/mol) .

- The trimethylpyrazole core may enhance metabolic stability compared to less substituted analogs (e.g., ’s dimethylpyrazole) .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Stepwise reaction design : Prioritize orthogonal protection strategies for the hydroxyl and cyclopentyl groups to prevent side reactions. For example, use tert-butyldimethylsilyl (TBS) ether protection for the hydroxyethoxy group during cyclopentane functionalization .

- Reagent selection : Use thiazole precursors (for pyrazole ring formation) and carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation, as demonstrated in structurally related pyrazole-carboxamide syntheses .

- Condition optimization : Conduct kinetic studies to determine ideal temperatures (e.g., 60–80°C for cyclization steps) and solvent systems (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .

- Purity validation : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR (if fluorinated analogs exist) to confirm regiochemistry and substituent positions. For example, the cyclopentylmethyl group’s protons exhibit distinct splitting patterns in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .

- HPLC-PDA : Monitor purity (>98%) via reverse-phase C18 columns with photodiode array detection to identify UV-active impurities .

- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation systems (e.g., acetonitrile/chloroform mixtures) .

Q. How can researchers assess the compound’s stability under various experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the carboxamide group) .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) under nitrogen atmosphere .

- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light (1.2 million lux hours) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for target modulation?

Methodological Answer:

- Systematic substituent variation : Synthesize analogs with modifications to the cyclopentylmethyl linker (e.g., replacing hydroxyethoxy with methoxyethoxy) and pyrazole methyl groups. Compare bioactivity profiles in target-specific assays (e.g., kinase inhibition) .

- Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea moieties to evaluate hydrogen-bonding requirements .

- Conformational analysis : Use NOESY NMR or molecular dynamics (MD) simulations to correlate spatial arrangements of substituents with activity .

Q. What methodological approaches resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based assays)?

Methodological Answer:

- Cross-assay validation : Replicate key findings using orthogonal assays (e.g., SPR for binding affinity vs. functional luciferase reporter assays) .

- Solubility correction : Account for DMSO vehicle effects by measuring compound solubility in assay buffers via nephelometry .

- Target engagement profiling : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells, addressing discrepancies from cell-free systems .

Q. What strategies integrate computational modeling with experimental data to predict this compound’s mechanism of action?

Methodological Answer:

- Docking and molecular dynamics : Perform ensemble docking (e.g., AutoDock Vina) against homology models of putative targets (e.g., kinases) to prioritize candidates for experimental validation .

- Machine learning (ML)-driven QSAR : Train models on existing bioactivity data (e.g., IC values) to predict novel analogs’ potency .

- Free-energy perturbation (FEP) : Calculate relative binding energies for key substituents (e.g., cyclopentyl vs. cyclohexyl linkers) to guide synthetic efforts .

Data Contradiction Analysis

Example Scenario:

Contradictory cytotoxicity results between cancer cell lines and primary cells.

- Hypothesis : Off-target effects in primary cells due to differential expression of metabolizing enzymes.

- Resolution :

- Perform RNA-seq on both cell types to identify enzyme disparities (e.g., CYP3A4 overexpression in cancer lines) .

- Conduct metabolite profiling (LC-MS/MS) to quantify active vs. inactive metabolites .

- Validate using CYP3A4 inhibitors (e.g., ketoconazole) in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.